N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure includes a piperazine ring, a triazoloquinazoline moiety, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazoloquinazoline moiety, and the attachment of various substituents. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Biological Research: It is used in studies investigating the biological activities of piperazine derivatives, such as antiviral, antimicrobial, and anticancer properties.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, modulating neurotransmitter activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with antibacterial activity and structural similarities to the piperazine moiety.
Uniqueness
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its combination of a piperazine ring, a triazoloquinazoline moiety, and specific substituents that contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O2/c1-22(2)14-16-37-30(40)25-9-5-6-10-27(25)38-28(33-34-31(37)38)12-13-29(39)32-15-17-35-18-20-36(21-19-35)26-11-7-8-23(3)24(26)4/h5-11,22H,12-21H2,1-4H3,(H,32,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZNYFFEAUNOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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